Defined Identity as a Ceftizoxime Process Impurity
In a comprehensive impurity profile study of ceftizoxime sodium, eight process-related impurities were identified and characterized [1]. The compound (6R,7R)-7-[(E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-4-carboxylic acid was specifically identified and designated as 'impurity IV' [1]. This compound is the free acid form of E-Ceftizoxime Sodium Salt. The study confirmed its identity and retention time via co-injection with the ceftizoxime sample, establishing it as a verified marker for purity assessment [1].
| Evidence Dimension | Identification and characterization of process impurities |
|---|---|
| Target Compound Data | Identified as 'impurity IV', characterized by NMR, MS, and IR spectral data [1] |
| Comparator Or Baseline | Ceftizoxime Sodium API and other seven identified impurities |
| Quantified Difference | Distinct and confirmed retention time in HPLC analysis compared to the main API and other impurities [1] |
| Conditions | HPLC analysis of ceftizoxime sodium synthesis batches; structural elucidation via (1)H NMR, (13)C NMR, MS, and IR [1] |
Why This Matters
Procuring a reference standard with a verified identity and spectral characterization is essential for reliable identification and quantification of this specific impurity in drug substance and product batches.
- [1] Bharathi Ch, et al. Structural identification and characterization of impurities in ceftizoxime sodium. J Pharm Biomed Anal. 2007. View Source
